Hedyotisol A
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Overview
Description
Hedyotisol A is a natural product derived from the plant Cocculus orbiculatus. It is a dilignan compound, characterized by its complex structure consisting of a syringaresinol unit and two phenylpropane units. This compound is known for its diverse biological activities and is widely found in traditional Chinese medicinal herbs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hedyotisol A is typically isolated from natural sources, particularly from plants like Cocculus orbiculatus and Hedyotis lawsoniae. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
The scalability of its production is limited by the availability of the plant material and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Hedyotisol A undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Hedyotisol A has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study plant secondary metabolites and their chemical properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Hedyotisol A involves its interaction with various molecular targets and pathways. It has been shown to exert neuroprotective effects by increasing the survival rates of PC12 cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Hedyotisol A is unique among dilignans due to its specific structure and biological activities. Similar compounds include:
Hedyotisol B: Another dilignan isolated from Hedyotis lawsoniae, with similar but distinct biological activities.
Hedyotisol C: Also isolated from Hedyotis lawsoniae, differing in its stereochemistry and biological effects.
Properties
Molecular Formula |
C42H50O16 |
---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
(1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
LSWNERGQFCAXLI-RJFHMDDPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H](CO)[C@H](C6=CC(=C(C=C6)O)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
Origin of Product |
United States |
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